Cas no 19789-33-4 (1-ethenyl-2-(propan-2-yl)benzene)
1-ethenyl-2-(propan-2-yl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-ethenyl-2-(propan-2-yl)benzene
- Benzene, 1-ethenyl-2-(1-methylethyl)-
- EN300-1744893
- 19789-33-4
- 1-Isopropyl-2-vinylbenzene
- o-isopropylstyrene
-
- Inchi: 1S/C11H14/c1-4-10-7-5-6-8-11(10)9(2)3/h4-9H,1H2,2-3H3
- InChI Key: YBHWIVKIQYJYOH-UHFFFAOYSA-N
- SMILES: C1(C=C)=CC=CC=C1C(C)C
Computed Properties
- Exact Mass: 146.109550447g/mol
- Monoisotopic Mass: 146.109550447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.883±0.06 g/cm3(Predicted)
- Boiling Point: 207.5±10.0 °C(Predicted)
1-ethenyl-2-(propan-2-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744893-0.05g |
1-ethenyl-2-(propan-2-yl)benzene |
19789-33-4 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1744893-0.1g |
1-ethenyl-2-(propan-2-yl)benzene |
19789-33-4 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1744893-0.25g |
1-ethenyl-2-(propan-2-yl)benzene |
19789-33-4 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1744893-0.5g |
1-ethenyl-2-(propan-2-yl)benzene |
19789-33-4 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1744893-1.0g |
1-ethenyl-2-(propan-2-yl)benzene |
19789-33-4 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1744893-2.5g |
1-ethenyl-2-(propan-2-yl)benzene |
19789-33-4 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1744893-5.0g |
1-ethenyl-2-(propan-2-yl)benzene |
19789-33-4 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1744893-10.0g |
1-ethenyl-2-(propan-2-yl)benzene |
19789-33-4 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1744893-1g |
1-ethenyl-2-(propan-2-yl)benzene |
19789-33-4 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1744893-5g |
1-ethenyl-2-(propan-2-yl)benzene |
19789-33-4 | 5g |
$3313.0 | 2023-09-20 |
1-ethenyl-2-(propan-2-yl)benzene Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1-ethenyl-2-(propan-2-yl)benzene
Comprehensive Guide to 1-Ethenyl-2-(Propan-2-yl)benzene (CAS No. 19789-33-4): Properties, Applications, and Industry Insights
1-Ethenyl-2-(propan-2-yl)benzene, also known by its CAS number 19789-33-4, is a specialized organic compound with a unique molecular structure. This aromatic hydrocarbon features a benzene ring substituted with an ethenyl group (vinyl group) at the 1-position and an isopropyl group at the 2-position. Its chemical formula C11H14 and molecular weight of 146.23 g/mol make it an interesting subject for researchers in organic chemistry and material science.
The compound's structural characteristics contribute to its moderate polarity and relatively high boiling point (approximately 210-215°C). These properties make it suitable for various industrial applications, particularly as an intermediate in the synthesis of more complex organic molecules. Recent studies have explored its potential in polymer chemistry, where its vinyl group can participate in polymerization reactions to create novel materials with specific thermal and mechanical properties.
In the fragrance and flavor industry, derivatives of 1-ethenyl-2-(propan-2-yl)benzene have gained attention for their potential use in creating unique aromatic profiles. The compound's benzene core provides stability while the substituents offer opportunities for chemical modification to tailor scent characteristics. This aligns with current market trends favoring sustainable aroma chemicals and bio-based fragrances, topics that consistently rank high in search engine queries related to specialty chemicals.
From a synthetic chemistry perspective, researchers frequently search for information about efficient preparation methods for this compound. The most common synthetic routes involve Friedel-Crafts alkylation reactions or transition metal-catalyzed coupling processes. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, addressing growing concerns about sustainable chemical production - a hot topic in both academic and industrial circles.
The compound's physicochemical properties make it valuable for material science applications. Its aromatic nature contributes to thermal stability, while the vinyl group offers reactivity for cross-linking or polymerization. These characteristics have prompted investigations into its use as a monomer for specialty polymers or as a building block for advanced materials with tailored electronic properties. Such applications resonate with current interests in smart materials and functional coatings, which are frequently searched topics in materials science databases.
Analytical characterization of CAS 19789-33-4 typically involves techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. The interpretation of these analytical data is crucial for quality control in industrial settings and for research purposes. This technical aspect addresses common queries from analytical chemists and quality assurance professionals searching for compound identification methods and spectral analysis techniques.
In the context of chemical safety and handling, proper storage conditions for 1-ethenyl-2-(propan-2-yl)benzene include protection from light and moisture in well-sealed containers. While not classified as hazardous under standard regulations, appropriate laboratory practices should always be followed. This information responds to frequently asked questions about chemical storage best practices and laboratory safety protocols, which are perennial concerns for chemical professionals.
The commercial availability of 1-ethenyl-2-(propan-2-yl)benzene has increased in recent years to meet growing demand from research institutions and specialty chemical manufacturers. Suppliers typically offer it in various purity grades, with 95-98% purity being common for research applications. This market perspective addresses common search queries about chemical sourcing and supply chain information for specialty organic compounds.
Future research directions for this compound may explore its potential in catalytic applications or as a precursor for pharmaceutical intermediates. The growing interest in value-added chemicals from aromatic hydrocarbons makes this compound particularly relevant. These forward-looking applications connect with trending topics in chemical research and industrial chemistry forums.
From an environmental standpoint, the biodegradation pathways and ecological impact of 1-ethenyl-2-(propan-2-yl)benzene represent important areas of study. As regulatory frameworks evolve and environmental concerns grow, understanding the environmental fate of such compounds becomes increasingly crucial. This aspect responds to rising search volumes for green chemistry solutions and environmentally benign chemicals in the chemical industry.
In conclusion, 1-ethenyl-2-(propan-2-yl)benzene (CAS 19789-33-4) represents a versatile chemical building block with diverse potential applications. Its unique combination of aromatic stability and reactive functionality makes it valuable for various industries, from materials science to specialty chemicals. As research continues to uncover new applications and more sustainable production methods, this compound is likely to maintain its relevance in the evolving landscape of organic chemistry and industrial applications.
19789-33-4 (1-ethenyl-2-(propan-2-yl)benzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)